molecular formula C21H16N2O2 B12923672 Ethyl [2,3'-biquinoline]-2'-carboxylate CAS No. 855253-29-1

Ethyl [2,3'-biquinoline]-2'-carboxylate

Cat. No.: B12923672
CAS No.: 855253-29-1
M. Wt: 328.4 g/mol
InChI Key: DDHXTWDTXZCKLM-UHFFFAOYSA-N
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Description

Ethyl [2,3’-biquinoline]-2’-carboxylate is an organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, materials science, and organic synthesis. The compound features a biquinoline core structure with an ethyl ester functional group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl [2,3’-biquinoline]-2’-carboxylate typically involves multi-step reactions starting from readily available quinoline derivatives. One common method is the Fe-catalyzed three-component reaction, which involves the reaction of 2-methylquinolines, anthranils, and N,N-dimethylacetamide (DMA). This reaction undergoes several steps, including C(sp3)-H activation, amination, nucleophilic addition, dehydration, and oxydehydrogenation .

Industrial Production Methods

Industrial production methods for Ethyl [2,3’-biquinoline]-2’-carboxylate are not well-documented in the literature. the Fe-catalyzed three-component reaction mentioned above can be adapted for large-scale synthesis by optimizing reaction conditions such as temperature, solvent, and catalyst concentration.

Chemical Reactions Analysis

Types of Reactions

Ethyl [2,3’-biquinoline]-2’-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (amines, thiols) are used under appropriate conditions.

Major Products

The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinoline compounds.

Scientific Research Applications

Ethyl [2,3’-biquinoline]-2’-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl [2,3’-biquinoline]-2’-carboxylate involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes and receptors, modulating their activity. For example, quinoline derivatives are known to inhibit enzymes like topoisomerases and kinases, which play crucial roles in DNA replication and cell signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl [2,3’-biquinoline]-2’-carboxylate is unique due to its biquinoline core structure, which imparts specific electronic and steric properties. This makes it a valuable compound for applications in medicinal chemistry and materials science, where such properties are essential for the desired activity and functionality.

Properties

CAS No.

855253-29-1

Molecular Formula

C21H16N2O2

Molecular Weight

328.4 g/mol

IUPAC Name

ethyl 3-quinolin-2-ylquinoline-2-carboxylate

InChI

InChI=1S/C21H16N2O2/c1-2-25-21(24)20-16(13-15-8-4-6-10-18(15)23-20)19-12-11-14-7-3-5-9-17(14)22-19/h3-13H,2H2,1H3

InChI Key

DDHXTWDTXZCKLM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC2=CC=CC=C2C=C1C3=NC4=CC=CC=C4C=C3

Origin of Product

United States

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